Cas no 452925-84-7 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide)

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide structure
452925-84-7 structure
Product name:2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide
CAS No:452925-84-7
MF:C21H17N3O4S
Molecular Weight:407.442383527756
CID:5417446

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
    • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide
    • インチ: 1S/C21H17N3O4S/c1-2-28-14-9-7-13(8-10-14)17-12-29-21(22-17)23-18(25)11-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-10,12H,2,11H2,1H3,(H,22,23,25)
    • InChIKey: LTLXQYVOUOEMLT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(OCC)C=C2)=CS1)(=O)CN1C(=O)C2=C(C1=O)C=CC=C2

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3344-0027-20μmol
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3344-0027-40mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3344-0027-1mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3344-0027-2μmol
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3344-0027-2mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3344-0027-15mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3344-0027-50mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3344-0027-5μmol
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3344-0027-5mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3344-0027-100mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
452925-84-7 90%+
100mg
$248.0 2023-04-26

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide 関連文献

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamideに関する追加情報

Introduction to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide (CAS No. 452925-84-7)

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide, with the CAS number 452925-84-7, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, including a thiazole ring and an ethoxyphenyl substituent. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.

The molecular structure of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide consists of a central thiazole ring linked to an isoindole moiety through an acetamide linkage. The presence of the ethoxyphenyl group adds to the compound's hydrophobicity and influences its interactions with biological targets. The isoindole moiety is known for its ability to form stable complexes with various proteins, which can modulate their activity and function.

Recent studies have highlighted the potential of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. This makes it a valuable candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-4-(4-ethoxyphenyl)-1,3-thiazol-2-ylacetamide has also shown promise in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The compound's mechanism of action involves targeting key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt and MAPK pathways. These findings suggest that it could be developed into a novel anticancer agent with broad-spectrum activity.

The pharmacokinetic properties of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l)-N - 4 - ( 4 - ethoxyphen yl) - 1 , 3 - th iaz ol - 2 - ylaceta mide have also been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for both preclinical and clinical development. The compound's stability in physiological conditions and its low toxicity profile further enhance its potential as a therapeutic agent.

To further explore the therapeutic potential of 2-(1,3-dioxo\-2\-3\-dihydro\-1H\-isoindol\-2\-yl)\(N\-4\-\(4\-\ethoxyphen yl\)\-\(1\,\)th iaz ol\-\(y laceta mide\), ongoing research is focusing on optimizing its chemical structure to improve its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets. These studies aim to guide the rational design of more effective derivatives with enhanced therapeutic properties.

Clinical trials are also underway to evaluate the safety and efficacy of 2-(1,3-dioxo\-2\-3\-dihydro\-1H\-isoindol\-2\-yl)\(N\-4\-\(4\-\ethoxyphen yl\)\-\(1\,\)th iaz ol\-\(y laceta mide\) in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits promising antitumor activity in patients with advanced solid tumors. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 2-(1,3-dioxo\-2\-3\-dihydro\-1H\-isoindol\-2\-yl)\(N\-4\-\(4\-\ethoxyphen yl\)\-\(1\,\)th iaz ol\-\(y laceta mide\) (CAS No. 452925\_84\_7) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the fields of neurodegenerative diseases and cancer therapy. Ongoing research efforts are expected to uncover additional applications and optimize its clinical utility.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd